2-Cyclopenten-1-one, 3-methyl-2-(1-methylethyl)-
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Overview
Description
2-Isopropyl-3-methylcyclopent-2-en-1-one is an organic compound with the molecular formula C₉H₁₄O It is a cyclopentenone derivative characterized by the presence of an isopropyl group and a methyl group attached to the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-3-methylcyclopent-2-en-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methyl-2-butanone with isopropylmagnesium bromide followed by cyclization can yield the desired compound. The reaction conditions typically involve the use of solvents such as diethyl ether or tetrahydrofuran and may require temperature control to optimize the yield.
Industrial Production Methods
In an industrial setting, the production of 2-Isopropyl-3-methylcyclopent-2-en-1-one may involve large-scale synthesis using similar reaction pathways. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors. The choice of raw materials and reaction conditions is crucial to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-3-methylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or nucleophiles (e.g., amines) under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or substituted cyclopentenones.
Scientific Research Applications
2-Isopropyl-3-methylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Isopropyl-3-methylcyclopent-2-en-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-cyclopenten-1-one: Similar structure but lacks the isopropyl group.
2-Isopropyl-2-cyclopenten-1-one: Similar structure but lacks the methyl group.
3-Methyl-2-isopropylcyclopentanone: Similar structure but with a saturated ring.
Uniqueness
2-Isopropyl-3-methylcyclopent-2-en-1-one is unique due to the presence of both isopropyl and methyl groups on the cyclopentene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
31089-24-4 |
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Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
3-methyl-2-propan-2-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C9H14O/c1-6(2)9-7(3)4-5-8(9)10/h6H,4-5H2,1-3H3 |
InChI Key |
MZTOBWCRJYWMLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CC1)C(C)C |
Origin of Product |
United States |
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